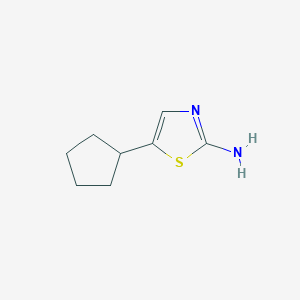

5-Cyclopentyl-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopentyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c9-8-10-5-7(11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFQAEMTMPWQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1,3 Thiazol 2 Amines

Established Synthetic Routes to 2-Aminothiazoles

The construction of the 2-aminothiazole (B372263) core can be achieved through several reliable synthetic methodologies, which have been refined over the years to improve efficiency and substrate scope.

Hantzsch Thiazole (B1198619) Synthesis and its Variations

The Hantzsch thiazole synthesis, first reported in 1887, remains the most prevalent and versatile method for the preparation of 2-aminothiazoles. nih.govwikipedia.org The classical approach involves the cyclocondensation of an α-haloketone with a thiourea (B124793) or thioamide. youtube.comyoutube.com The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone to form an isothiouronium salt, which subsequently undergoes intramolecular cyclization and dehydration to yield the aromatic thiazole ring. youtube.com

The versatility of the Hantzsch synthesis is demonstrated by its tolerance for a wide range of substituents on both the α-haloketone and the thiourea, allowing for the introduction of diverse functional groups into the final thiazole product. researchgate.net Over the years, numerous variations have been developed to enhance the efficiency and environmental friendliness of the original protocol. These modifications often focus on the use of alternative catalysts and reaction conditions.

Table 1: Selected Variations of the Hantzsch Thiazole Synthesis

| Catalyst/Condition | Description | Reference(s) |

| Microwave Irradiation | Accelerates the reaction, often leading to higher yields in shorter reaction times under solvent-free conditions. | bepls.com |

| Ultrasonic Irradiation | Provides an energy-efficient and green alternative to conventional heating. bepls.com | bepls.com |

| Green Catalysts | Silica-supported tungstosilisic acid and other reusable catalysts have been employed to facilitate the reaction. researchgate.netbepls.com | researchgate.netbepls.com |

| PEG-400 | Serves as a non-toxic, recyclable solvent and promoter for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea. | bepls.com |

| Ionic Liquids | Task-specific ionic liquids like [bmim]BF4 have been used as reusable and effective reaction media. | researchgate.net |

These variations have made the Hantzsch synthesis a highly adaptable tool for generating extensive libraries of 2-aminothiazole derivatives for various applications.

Condensation Reactions for Thiazole Ring Formation

Beyond the Hantzsch synthesis, other condensation reactions provide alternative pathways to the 2-aminothiazole ring system. The Cook-Heilbron synthesis, for instance, involves the reaction of an α-aminonitrile with carbon disulfide. wikipedia.org

Targeted Synthesis of 5-Cyclopentyl-1,3-thiazol-2-amine and its Derivatives

The synthesis of specifically substituted thiazoles like this compound requires careful selection of starting materials to introduce the desired moieties at specific positions of the thiazole ring.

Incorporation of the Cyclopentyl Moiety at C-5

The introduction of a cyclopentyl group at the C-5 position of the 2-aminothiazole ring is typically achieved through the Hantzsch synthesis by employing a starting material that contains the cyclopentyl fragment. The most direct method involves the reaction of an α-halo ketone bearing a cyclopentyl group with thiourea. For example, the synthesis would utilize a compound like 2-bromo-1-cyclopentylethanone.

While direct synthesis of this compound is not extensively detailed in the provided literature, the synthesis of analogous 4,5-substituted-2-aminothiazoles supports this strategy. For instance, reacting cyclohexanone (B45756) with thiourea in the presence of iodine is a known method for producing 4,5-disubstituted thiazoles. nih.govmdpi.com By analogy, using cyclopentanone (B42830) or a derivative would lead to the incorporation of a spiro-fused cyclopentyl ring or a cyclopentyl substituent at the C-4 and C-5 positions. The synthesis of 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, a compound with a spiro-fused cyclohexane (B81311) ring at C-5, further illustrates the feasibility of incorporating cyclic structures at this position. mdpi.comresearchgate.net

Synthesis of 2-(Cyclopentylamino)thiazole Analogues

For the synthesis of derivatives where the cyclopentyl group is attached to the 2-amino nitrogen, a modified Hantzsch-type approach is employed. Instead of thiourea, N-cyclopentylthiourea is used as the key starting material.

A notable example is the synthesis of a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives. mdpi.comresearchgate.netnih.govresearchgate.net In this synthesis, an appropriate α-bromo ester is reacted with N-cyclopentylthiourea. The reaction proceeds through the formation of a pseudothiohydantoin ring system, which is a partially hydrogenated thiazole derivative. mdpi.comresearchgate.net This method allows for the introduction of various substituents at the C-5 position while maintaining the cyclopentylamino group at the C-2 position.

Table 2: Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives

| C-5 Substituent | Starting Ester | Yield (%) | Reference(s) |

| Isopropyl | Ethyl 2-bromo-3-methylbutanoate | 81.63 | mdpi.com |

| 4-Bromophenyl | Methyl 2-bromo-2-(4-bromophenyl)acetate | Not specified | mdpi.comresearchgate.netnih.gov |

| Spiro-cyclohexane | Methyl 1-bromocyclohexanecarboxylate | Not specified | mdpi.comresearchgate.net |

This synthetic route has proven effective for generating a library of 2-(cyclopentylamino)thiazole analogues for biological evaluation. mdpi.comnih.gov

Functional Group Transformations and Derivatization at the 2-Amino Position

The 2-amino group of the thiazole ring is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially enhanced biological activities. nih.gov This exocyclic amino group readily undergoes various transformations.

Acylation of the 2-amino group with acid chlorides or anhydrides is a common strategy to produce the corresponding amides. nih.govnih.govmdpi.com This modification can significantly influence the compound's properties. Similarly, the amino group can react with isocyanates or isothiocyanates to yield urea (B33335) or thiourea derivatives, respectively. nih.govmdpi.com These functionalities can introduce additional hydrogen bonding capabilities.

Furthermore, the 2-amino group can be alkylated or can participate in condensation reactions with aldehydes or ketones to form Schiff bases, which can then be reduced to secondary amines. nih.gov These transformations are crucial for exploring the structure-activity relationships of 2-aminothiazole-based compounds.

Table 3: Common Derivatizations of the 2-Amino Group of Thiazoles

| Reaction Type | Reagent(s) | Product Functional Group | Reference(s) |

| Acylation | Acid chloride, Acyl halide | Amide | nih.govnih.govmdpi.com |

| Urea Formation | Isocyanate | Urea | nih.govmdpi.com |

| Thiourea Formation | Isothiocyanate | Thiourea | nih.govmdpi.com |

| Alkylation | Alkyl halide | Alkylamino | nih.gov |

| Schiff Base Formation | Aldehyde, Ketone | Imine | nih.gov |

The ability to easily derivatize the 2-amino position makes the 2-aminothiazole scaffold a highly attractive platform for combinatorial chemistry and the development of new chemical entities.

Formation of Amide Derivatives

The exocyclic amino group of 2-aminothiazoles readily undergoes acylation to form a variety of amide derivatives. This chemical transformation is a common strategy to explore the structure-activity relationships of thiazole-based compounds. The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) is expected to yield the corresponding N-(5-cyclopentyl-1,3-thiazol-2-yl)amides. mdpi.com

The synthesis of these amide derivatives can be achieved under various conditions, depending on the reactivity of the acylating agent. For instance, reaction with a highly reactive acyl chloride may proceed at room temperature, while less reactive anhydrides might require heating. nih.gov The choice of solvent can also influence the reaction outcome, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being commonly employed.

A general scheme for the acylation of this compound is presented below:

| Starting Material | Reagent | Product |

| This compound | Acyl Chloride/Anhydride | N-(5-cyclopentyl-1,3-thiazol-2-yl)amide |

Synthesis of Urea and Semicarbazone Analogues

The nucleophilic amino group of this compound can also react with isocyanates to form urea derivatives. This reaction is typically carried out in an inert solvent and provides a straightforward method for introducing a variety of substituents onto the thiazole core. The reaction of 2-amino-2-thiazoline (B132724) derivatives with isocyanates has been shown to occur at the exocyclic nitrogen, leading to the formation of the corresponding urea adducts. nih.govresearchgate.net

Furthermore, semicarbazone analogues can be synthesized from the parent 2-aminothiazole. A common route involves the reaction of the 2-aminothiazole with a suitable reagent to form a semicarbazide (B1199961) intermediate, which is then condensed with an aldehyde or ketone. For example, 2-amino-5-nitrothiazole (B118965) can be converted to 1-(5-nitrothiazol-2-yl)urea, which then serves as a precursor for semicarbazone synthesis. nih.gov The synthesis of semicarbazones from semicarbazide and carbonyl compounds is a well-established reaction. youtube.com

The following table summarizes the synthesis of urea and semicarbazone derivatives from a 2-aminothiazole core.

| Derivative Type | Starting Material | Reagent(s) | General Product Structure |

| Urea | This compound | Isocyanate (R-NCO) | 1-(5-Cyclopentyl-1,3-thiazol-2-yl)-3-substituted urea |

| Semicarbazone | 1-(5-Cyclopentyl-1,3-thiazol-2-yl)semicarbazide | Aldehyde/Ketone (R'R''C=O) | 2-(1-(5-Cyclopentyl-1,3-thiazol-2-yl)semicarbazono)alkane |

Other N-Substitution Strategies

Beyond acylation and urea formation, the exocyclic amino group of this compound can undergo various other N-substitution reactions. Alkylation of 2-aminothiazoles can lead to the formation of secondary or tertiary amines. acs.org The regioselectivity of this reaction can be influenced by the reaction conditions, with alkylation sometimes occurring at the endocyclic nitrogen atom. rsc.org However, methods for the regioselective N-alkylation of the exocyclic amino group have been developed. rsc.org

Other N-substitution strategies include the reaction with sulfonyl chlorides to form sulfonamides, or the introduction of other functional groups via multi-step synthetic sequences. These derivatizations are crucial for fine-tuning the electronic and steric properties of the molecule for various applications.

Advanced Synthetic Approaches and Sustainable Methods

Recent advances in synthetic chemistry have focused on the development of more sustainable and efficient methods for the preparation of heterocyclic compounds like 2-aminothiazoles. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of reduced waste and simplified purification procedures. beilstein-journals.org

Electrochemical methods for the synthesis of 2-aminothiazoles have also been reported, providing an environmentally friendly alternative to traditional methods that often rely on stoichiometric and potentially hazardous reagents. beilstein-journals.org These methods often proceed under mild conditions and can offer high yields and selectivities.

Microreactor technology has also been applied to the Hantzsch synthesis of 2-aminothiazoles, allowing for precise control over reaction parameters and leading to improved yields and purity of the products. rsc.org The use of green solvents and catalysts in these advanced synthetic approaches further contributes to the development of more sustainable chemical processes. jocpr.com A recent metal-free synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids using thionyl chloride offers a robust and scalable protocol. nih.gov

The table below highlights some advanced and sustainable methods applicable to the synthesis of 2-aminothiazoles.

| Synthetic Approach | Key Features | Potential Advantages |

| One-Pot Synthesis | Multiple steps in a single vessel | Reduced waste, simplified purification |

| Electrochemical Synthesis | Use of electricity to drive reactions | Environmentally friendly, mild conditions |

| Microreactor Technology | Reactions in micro-scale channels | Precise control, improved yields |

| Green Catalysis | Use of environmentally benign catalysts | Reduced environmental impact |

Advanced Spectroscopic and Structural Characterization of 5 Cyclopentyl 1,3 Thiazol 2 Amine Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in a molecule. In the case of 2-aminothiazole (B372263) analogues, these spectra reveal characteristic chemical shifts for the thiazole (B1198619) ring and its substituents.

For instance, in analogues like 2-amino-4-phenylthiazole, the proton on the thiazole ring (H-5) typically appears as a singlet in the aromatic region of the ¹H NMR spectrum. The protons of the amino group (-NH₂) often present as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. The cyclopentyl group in 5-Cyclopentyl-1,3-thiazol-2-amine would exhibit a set of multiplets in the aliphatic region of the ¹H NMR spectrum, corresponding to the methine proton and the four pairs of methylene (B1212753) protons.

The ¹³C NMR spectrum provides complementary information. The carbons of the thiazole ring in analogues show distinct signals, with the carbon atom bonded to the sulfur and nitrogen atoms (C2) appearing at a significantly downfield chemical shift. The carbons of the cyclopentyl group would be observed in the aliphatic region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2-Aminothiazole Analogues

| Analogue Structure | Proton (¹H) Chemical Shifts (δ, ppm) | Carbon-¹³ (¹³C) Chemical Shifts (δ, ppm) | Reference |

| 2-(Cyclopentylamino)-5,5-dimethylthiazol-4(5H)-one | 3.69–3.78 (m, 1H, N-H), 1.99–2.12 (m, 2H, C₅H₉), 1.81–1.97 (m, 4H, C₅H₉), 1.52–1.70 (m, 4H, C₅H₉), 1.64 (s, 6H, 2xCH₃) | 190.63 (C-4), 179.38 (C-2), 59.77 (1C, C₅H₉), 57.86 (C-5), 32.47 (2C, C₅H₉), 27.86 (2C, CH(CH₃)₂), 23.90 (2C, C₅H₉) | researchgate.net |

| N-(2,6-Dimethylphenyl)-4-(pyridin-2-yl)thiazol-2-amine | 1.60 (s, 6H), 2.35 (s, 6H), 6.80 (br s, 1H), 7.17–7.24 (m, 5H), 7.69–7.74 (m, 1H), 7.90 (d, J = 7.9 Hz, 1H), 8.60–8.61 (m, 1H) | 18.2, 106.1, 120.6, 122.3, 128.1, 136.7, 149.4 | nih.gov |

| 4-Phenylthiazol-2-amine | 7.79 (2H, d, J = 8.0 Hz, Ar–H), 7.35 (2H, dd, J = 8.0 Hz, J = 7.6 Hz, Ar–H), 7.25 (1H, t, J = 7.6 Hz, Ar–H), 7.03 (2H, s, NH₂), 6.98 (1H, s, thiazole-H) | 168.2, 149.8, 134.9, 128.4 (2C), 127.1, 125.5 (2C), 101.4 |

Two-Dimensional (2D) NMR Techniques for Connectivity Elucidation

Two-dimensional NMR experiments are powerful methods for establishing the connectivity between atoms within a molecule. huji.ac.ilyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the methine and adjacent methylene protons of the cyclopentyl ring, helping to trace the carbon framework of the substituent.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment establishes direct, one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum would show a cross-peak for the thiazole proton and its corresponding carbon, as well as cross-peaks for each proton on the cyclopentyl ring and its directly bonded carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. HMBC is crucial for connecting different parts of a molecule. For instance, it would show correlations between the protons of the cyclopentyl group and the C5 carbon of the thiazole ring, confirming the point of attachment. It could also show correlations between the thiazole proton and the carbons of the cyclopentyl substituent.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. nih.gov For this compound (C₈H₁₂N₂S), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula with a high degree of confidence. For example, the HRMS data for 2-(cyclopentylamino)-5,5-dimethylthiazol-4(5H)-one showed a measured m/z of 213.1061 for the [M+H]⁺ ion, which is in close agreement with the calculated value of 213.1062 for C₁₀H₁₇N₂OS. researchgate.net

Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB(+)-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. researchgate.netnih.gov It typically produces a protonated molecule [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve cleavage of the cyclopentyl ring, loss of the amino group, and fragmentation of the thiazole ring. The study of fragmentation patterns in related thiazole compounds helps in predicting these pathways. nih.govrsc.org

Fast Atom Bombardment (FAB) is another soft ionization technique that has been used for the analysis of non-volatile and thermally unstable compounds. While less common in modern laboratories compared to ESI, it can provide complementary information.

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy) for Functional Group Characterization

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: In the IR spectrum of 2-aminothiazole analogues, characteristic absorption bands are observed for the N-H stretching of the primary amine, typically in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the thiazole ring is usually found around 1600-1640 cm⁻¹, while the C-S stretching vibration appears at lower wavenumbers. The aliphatic C-H stretching vibrations of the cyclopentyl group would be observed just below 3000 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For 2-aminothiazole, the S-C vibrations have been observed in the region between 510 and 780 cm⁻¹. nih.gov The symmetric vibrations of non-polar bonds often give rise to strong Raman signals, making it a useful technique for characterizing the carbon backbone and the thiazole ring.

Table 2: Characteristic Vibrational Frequencies for 2-Aminothiazole Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | nih.gov |

| Thiazole Ring | C=N Stretch | 1515 - 1640 | nih.gov |

| Thiazole Ring | C-S Stretch | 1091 | nih.gov |

| Thiazole Ring | S-C Vibrations | 510 - 780 | nih.gov |

| Aromatic/Heteroaromatic | C=C Stretch | 1455 | nih.gov |

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental analytical technique employed in synthetic chemistry to determine the elemental composition of a newly synthesized compound. In the characterization of this compound and its analogues, this method serves as a crucial step for verifying the empirical formula and assessing the purity of the final products. nih.govnih.gov The technique quantitatively determines the mass percentages of constituent elements, primarily carbon (C), hydrogen (H), nitrogen (N), and, in the case of thiazoles, sulfur (S).

The principle of the analysis involves the complete combustion of a small, precisely weighed sample of the compound in a controlled environment. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and measured, allowing for the calculation of the mass percentages of C, H, and N. Sulfur content is typically determined by similar combustion methods or other specialized techniques.

For the parent compound, this compound, the theoretical elemental composition is derived from its molecular formula, C₈H₁₂N₂S.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 57.10 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.19 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.65 |

| Sulfur | S | 32.07 | 1 | 32.07 | 19.06 |

| Total | 168.27 | 100.00 |

In research focused on developing new therapeutic agents, series of analogues are often synthesized to explore structure-activity relationships. nih.gov Elemental analysis is performed on each new derivative to confirm its unique composition. The data presented in the following table are representative of the results obtained for a series of thiazole derivatives, illustrating the expected agreement between calculated and found values.

Table 2: Elemental Analysis Data for a Representative Series of Thiazole Analogues

| Compound | Molecular Formula | Analysis | %C | %H | %N |

| 3a | C₁₇H₁₄N₄O₂S | Calculated | 57.61 | 3.98 | 15.81 |

| Found | 57.55 | 4.03 | 15.75 | ||

| 3b | C₁₈H₁₆N₄O₃S | Calculated | 57.44 | 4.28 | 14.88 |

| Found | 57.39 | 4.31 | 14.92 | ||

| 3e | C₁₉H₁₅ClN₄O₂S | Calculated | 55.01 | 3.64 | 13.51 |

| Found | 55.08 | 3.59 | 13.47 |

Computational and Theoretical Investigations of 5 Cyclopentyl 1,3 Thiazol 2 Amine Analogues

Molecular Docking and Simulation Studies

Molecular docking and dynamics simulations are powerful computational tools that predict how a ligand, such as a thiazole (B1198619) derivative, might bind to a biological target and how stable that interaction would be. These methods are crucial for identifying potential drug candidates and understanding their mode of action at the molecular level.

Molecular docking studies are instrumental in elucidating the binding patterns of 2-aminothiazole (B372263) analogues with various biological targets. These studies have shown that the thiazole scaffold is a versatile pharmacophore capable of interacting with a wide range of proteins, including kinases, enzymes, and other receptors crucial in disease pathways. nih.govresearchgate.netnih.gov

Research has demonstrated that 2-aminothiazole derivatives are effective inhibitors of protein kinases, which are key regulators of cellular processes and frequent targets in cancer therapy. nih.gov For instance, docking studies against Aurora kinase, a protein implicated in tumor growth, revealed that 2-aminothiazole derivatives can establish excellent binding interactions within the active site. nih.govacs.org Similarly, computational approaches have been used to design and evaluate aminothiazole-based inhibitors for Lim kinase 1 (Limk1), a protein involved in the invasion and metastasis of tumor cells.

The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The 2-amino group and the nitrogen atom in the thiazole ring often act as key hydrogen bond donors and acceptors, anchoring the ligand to specific amino acid residues in the target's active site. plos.org Docking studies of thiazole-chalcone hybrids against DNA gyrase B and 1,3-thiazolidin-4-one analogues against CYP450 3A4 have further highlighted the specific binding modes responsible for their predicted activity. researchgate.netnih.govresearchgate.net

| Thiazole Analogue Class | Protein Target | Key Findings from Docking Analysis | Source(s) |

|---|---|---|---|

| 2-Amino Thiazole Derivatives | Aurora Kinase (1MQ4) | Excellent binding interactions within the active site, crucial for anti-cancer activity. | nih.govnih.govacs.org |

| Aminothiazole Derivatives | Lim Kinase 1 (Limk1) | Identified critical forces between inhibitors and active site residues, guiding design of new compounds. | |

| Thiazole-Chalcone Hybrids | DNA Gyrase B | Predicted key binding interactions responsible for antibacterial activity. | nih.govresearchgate.net |

| Thiazole Derivatives | LasR of P. aeruginosa | Established H-bonds and π-π interactions within the ligand-binding region, suggesting quorum sensing inhibition. | plos.orgnih.gov |

| 2-Aminothiazole Derivatives | Bacillus cereus proteins | Showed good docking scores with acceptable binding interactions, indicating potential as antimicrobial agents. | researchgate.net |

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. For thiazole derivatives, MD simulations have been crucial in validating docking results and confirming the stability of the predicted binding poses. nih.govresearchgate.netnih.gov

MD simulations track the movements of the ligand and protein atoms over a set period, typically nanoseconds. Key parameters are analyzed to determine the stability of the complex:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests the complex has reached equilibrium and is stable. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Lower RMSF values in the binding site suggest that the ligand has stabilized that region of the protein. nih.govresearchgate.net

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, confirming the persistence of key interactions. nih.gov

In studies of thiazole derivatives as potential inhibitors of Aurora kinase and DNA gyrase B, MD simulations confirmed that the lead compounds formed stable complexes with their respective targets. nih.govnih.govresearchgate.net Furthermore, binding free energy calculations, such as Molecular Mechanics-Generalized Born Surface Area (MM-GBSA), are often employed post-simulation to provide a more quantitative estimate of binding affinity, helping to rank potential inhibitors. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ymerdigital.comnih.gov This approach is essential for predicting the efficacy of new, untested molecules and for understanding which molecular properties are key to their function.

The development of a QSAR model for thiazole analogues begins with a dataset of compounds for which the biological activity (e.g., IC₅₀ values) has been experimentally determined. acs.org This dataset is typically divided into a "training set," used to build the model, and a "test set," used to validate its predictive power. researchgate.netnih.gov

Using statistical methods like partial least squares (PLS) regression, a mathematical equation is generated that correlates various molecular descriptors (numerical representations of molecular properties) with the observed biological activity. acs.org The quality and predictive ability of the resulting model are assessed using several statistical metrics:

r² (Squared Correlation Coefficient): Indicates how well the model fits the training set data. A value close to 1 suggests a strong correlation. researchgate.net

q² (Cross-Validated r²): Measures the internal predictive ability of the model. researchgate.netbiolscigroup.us

pred_r² (External r²): Evaluates the model's ability to predict the activity of the compounds in the external test set, providing a true measure of its predictive power. nih.gov

Successful 2D and 3D-QSAR models have been developed for various thiazole derivatives, predicting their antimicrobial and anticancer activities with high statistical significance. nih.govresearchgate.net These models serve as valuable tools for the virtual screening of large compound libraries and for guiding the synthesis of novel analogues with potentially enhanced efficacy.

A critical aspect of QSAR is identifying the molecular descriptors that have the most significant impact on biological activity. protoqsar.com These descriptors can be broadly categorized as electronic, steric, topological, or thermodynamic. For thiazole derivatives, QSAR studies have revealed that properties like polarizability, electronegativity, and molecular surface area are often positively correlated with activity. nih.gov

For example, in a QSAR study on thiazolidine-4-one derivatives with anti-tubercular activity, descriptors such as MLFER_S (related to molar refractivity and size), GATSe2 (related to electronegativity), and Shal (related to halogen count and molecular shape) were found to be positively correlated with efficacy. nih.gov Conversely, other descriptors may be negatively correlated. In studies of 2-aminothiazoles against Aurora kinase, descriptors related to atomic volume and Sanderson's electronegativity were found to be important. nih.govacs.org By understanding which physicochemical properties drive biological activity, chemists can strategically modify the core structure of 5-Cyclopentyl-1,3-thiazol-2-amine to optimize its therapeutic potential.

| Descriptor | Type | Description | Correlation with Activity | Source(s) |

|---|---|---|---|---|

| MLFER_S | Thermodynamic/Steric | Relates to molecular size and polarizability. | Positive | nih.gov |

| GATSe2 | 2D Autocorrelation | Based on Sanderson's electronegativity, describes charge distribution. | Positive | nih.gov |

| MoRSEP3 | 3D-MoRSE | 3D Molecule Representation of Structures based on Electron diffraction. Encodes 3D structural information. | Positive | nih.gov |

| T_C_C_4 | Topological | Represents the count of specific atom-centered fragments (carbon-carbon bonds). | Positive | researchgate.net |

| Electrostatic Descriptors | 3D-QSAR Field | Describes the electrostatic field around the molecule. Favorable regions for electronegative groups enhance activity. | Dominant Factor | nih.govresearchgate.net |

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic structure of molecules. researchgate.net These calculations are used to determine properties that govern the reactivity and stability of thiazole analogues, complementing the findings from docking and QSAR studies. researchgate.netresearchgate.net

DFT is used to calculate several key electronic parameters:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier molecular orbitals are crucial. The HOMO-LUMO energy gap (E_gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests the molecule is more reactive and can more easily participate in charge transfer interactions with a biological target. researchgate.netacs.org

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density distribution around a molecule, identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. researchgate.net This is invaluable for understanding where a molecule is likely to engage in electrostatic or hydrogen-bonding interactions with a receptor.

Studies on 2-aminothiazole derivatives have used DFT to investigate how different substituents on the thiazole ring affect these electronic properties. researchgate.netnih.govacs.org For example, adding electron-withdrawing groups can lower the LUMO energy and reduce the HOMO-LUMO gap, potentially increasing the compound's reactivity and biological activity. acs.org These theoretical calculations provide a rational basis for the structure-activity relationships observed experimentally and computationally, guiding the design of new analogues with optimized electronic characteristics for improved therapeutic performance. nih.govnih.gov

Prediction of Reactivity and Electronic Properties (HOMO/LUMO)

The reactivity and electronic characteristics of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. shd-pub.org.rs A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Computational studies on various 2-aminothiazole analogues provide a framework for understanding these properties. The global reactivity descriptors, derived from HOMO and LUMO energies, offer a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A hard molecule possesses a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com

The following table presents representative data from computational studies on analogous thiazole derivatives, illustrating the typical range of HOMO-LUMO energies and energy gaps.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 3-phenylbenzo[d]thiazole-2(3H)-imine (H) | - | - | - |

| 3-phenylbenzo[d]thiazole-2(3H)-imine (CH3) | - | - | - |

| 3-phenylbenzo[d]thiazole-2(3H)-imine (Cl) | - | - | - |

| 3-phenylbenzo[d]thiazole-2(3H)-imine (NO2) | - | - | - |

| 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide (O, ax) | -6.993 | -1.252 | 5.741 |

| 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide (S, ax) | -6.449 | -1.986 | 4.463 |

| 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide (Se, ax) | -6.231 | -2.151 | 4.080 |

Data for 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives were noted in a study, but specific values were not provided in the abstract. shd-pub.org.rs Data for the phosphinane derivatives are included to illustrate the impact of heteroatom substitution on frontier orbital energies. mdpi.com

The data illustrates that substitutions on the thiazole or related heterocyclic rings can significantly modulate the HOMO-LUMO gap, thereby fine-tuning the molecule's reactivity. For this compound, it is anticipated that the cyclopentyl group, being an electron-donating alkyl group, would slightly raise the HOMO energy level, potentially leading to a modest decrease in the HOMO-LUMO gap and a corresponding increase in reactivity compared to an unsubstituted 2-aminothiazole.

Conformational Analysis and Energetic Pathways

Computational methods are employed to map the potential energy surface (PES) of the molecule, identifying the low-energy, stable conformations (local minima) and the transition states that connect them. nih.gov This analysis reveals the energetic barriers to conformational changes and the preferred shapes the molecule is likely to adopt.

For this compound, the primary conformational variables include:

The puckering of the cyclopentyl ring: Cyclopentane itself adopts non-planar conformations, such as the "envelope" and "twist" forms, to relieve ring strain. The attachment to the bulky thiazole ring will influence the preference for one of these puckered conformations.

The rotational orientation of the cyclopentyl group: The C-C bond connecting the cyclopentyl and thiazole rings allows for rotation. The energetic profile of this rotation will determine the most stable orientation, which is likely to be one that minimizes steric hindrance between the two rings.

The orientation of the amino group: Rotation around the C-N bond of the amino group can also lead to different conformers, although the energy barriers are typically low.

Understanding the energetic pathways between different conformers is crucial, as the ability of a molecule to adopt a specific conformation is often a prerequisite for its interaction with biological targets. Theoretical studies on related heterocyclic systems have demonstrated that even subtle changes in substitution can significantly alter the conformational landscape and, consequently, the molecule's properties. mdpi.com

The following table outlines the key parameters investigated in a typical conformational analysis of a molecule like this compound.

| Parameter Investigated | Description | Significance |

| Potential Energy Surface (PES) Scan | Calculation of the molecule's energy as a function of one or more dihedral angles. | Identifies stable conformers (energy minima) and transition states (saddle points) between them. nih.gov |

| Geometry Optimization | Finding the lowest energy arrangement of atoms for each identified stable conformer. | Provides the precise 3D structure of the most likely conformations. |

| Relative Energies | Calculation of the energy difference between the various stable conformers. | Determines the population of each conformer at a given temperature according to the Boltzmann distribution. |

| Rotational Barriers | The energy required to rotate around a specific single bond, calculated as the energy difference between a stable conformer and a transition state. | Indicates the flexibility of the molecule and the ease of interconversion between different conformations. |

While specific data for this compound is not available in the public literature, the principles derived from the computational analysis of analogous structures provide a solid foundation for predicting its conformational behavior and energetic pathways. Such studies are indispensable for rationalizing structure-activity relationships and for the design of new derivatives with tailored properties.

Biological Activities and Mechanistic Understanding in Vitro Research

Antimycobacterial Activity of 2-Aminothiazole (B372263) Scaffolds

The global health threat posed by Mycobacterium tuberculosis (Mtb), particularly the rise of multidrug-resistant strains, necessitates the discovery of novel therapeutic agents. The 2-aminothiazole scaffold has emerged as a promising starting point for the development of new anti-tubercular drugs. nih.govplos.orgnih.gov

A significant body of research has demonstrated the potent efficacy of 2-aminothiazole derivatives against M. tuberculosis. Whole-cell screening has identified numerous compounds with substantial activity, leading to extensive structure-activity relationship (SAR) studies to optimize their antimycobacterial properties. nih.govnih.gov These studies have revealed that while the central thiazole (B1198619) and a substituent at the C-4 position are often crucial for activity, the N-2 position allows for considerable flexibility, enabling the introduction of various groups to enhance potency. nih.govnih.gov

For instance, a series of 2-aminothiazoles showed excellent activity against Mtb, with some analogues achieving sub-micromolar minimum inhibitory concentrations (MIC). plos.org One of the most potent analogues, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, displayed an MIC of 0.024 μM. nih.govnih.gov Further studies have confirmed that representative compounds from this series are bactericidal against replicating Mtb and are selective for mycobacterial species over other bacteria. plos.orgnih.gov The activity extends to intracellular Mtb within macrophages, which is a critical aspect for an effective anti-tubercular drug. biorxiv.orgresearchgate.net

| Compound Class | Target Organism | Key Findings | Reference(s) |

| 2-Aminothiazoles | Mycobacterium tuberculosis (Mtb) | Sub-micromolar MICs achieved; bactericidal activity against replicating Mtb. | plos.org |

| N-substituted 2-Aminothiazoles | Mycobacterium tuberculosis (Mtb) | N-2 position allows for modifications to improve potency by over 128-fold. | nih.gov |

| Amino-benzothiazoles | Intracellular M. tuberculosis | Potent activity against intracellular bacteria in murine macrophages. | biorxiv.orgresearchgate.net |

Understanding the mechanism of action is vital for drug development. For 2-aminothiazoles, several potential molecular targets have been investigated. Initial hypotheses considered iron chelation as a possible mechanism due to the structure of the compounds, but this was later ruled out for certain series. plos.orgnih.gov

Docking studies have suggested that some 2-aminothiazole derivatives may act by inhibiting β-Ketoacyl-ACP Synthase (KasA), an essential enzyme in mycobacterial fatty acid synthesis. researchgate.net Other research has pointed towards the disruption of mycobacterial energetics. acs.org In one study, an amino-benzothiazole scaffold was identified from a screen against an Mtb strain underexpressing the essential signal peptidase LepB; however, subsequent investigation revealed that the molecules did not directly target LepB or inhibit protein secretion, indicating a different mechanism of action. biorxiv.orgresearchgate.net The correlation between antitubercular activity and cytotoxicity against mammalian cells in some analogues suggests a potential shared mechanism of action in both cell types. nih.gov

Anticancer and Cytotoxic Mechanisms

The 2-aminothiazole core is a privileged scaffold in oncology drug discovery, forming the basis of approved drugs like Dasatinib. nih.govnih.gov Derivatives have shown potent and selective nanomolar inhibitory activity against a broad spectrum of human cancer cell lines, including those of the breast, lung, colon, and leukemia. nih.govnih.gov

In vitro assays have consistently demonstrated the ability of 2-aminothiazole derivatives to inhibit the growth of various cancer cells. For example, a study on 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, structurally related to 5-Cyclopentyl-1,3-thiazol-2-amine, showed significant reductions in cell viability, particularly against human colon carcinoma (Caco-2), breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30) cell lines. nih.gov Another related compound, 5-Cyclohexyl-1,3-thiazol-2-amine, was found to significantly decrease cell viability in MCF7 breast cancer cells while showing lower toxicity to normal fibroblast cells.

The breadth of activity is extensive, with different derivatives showing efficacy against pancreatic cancer, glioma, leukemia, and lung adenocarcinoma cell lines. nih.govresearchgate.netnih.gov The antiproliferative activity often falls within the low micromolar to submicromolar range of inhibitory concentrations (IC50). researchgate.net

| Compound/Derivative Class | Cell Line(s) | Effect | Reference(s) |

| 2-(Cyclopentylamino)thiazol-4(5H)-one derivatives | Caco-2, MDA-MB-231, SK-MEL-30 | Significant reduction in cell viability. | nih.gov |

| 5-Cyclohexyl-1,3-thiazol-2-amine | MCF7 (Breast Cancer) | Significant reduction in cell viability. | |

| Thiazole-naphthalene derivatives | MCF-7 (Breast), A549 (Lung) | Potent antiproliferative activity (IC50 as low as 0.48 µM). | nih.gov |

| Fused Benzo[h]chromeno[2,3-d]pyrimidine | MCF-7 (Breast) | Significant efficacy. | nih.gov |

| 2-Aminothiazole derivatives | Leukemia HL-60 | Potent cytotoxic activity (IC50 of 1.3 µM for most active compound). | researchgate.net |

The anticancer effects of 2-aminothiazoles are mediated through their interaction with several key oncogenic pathways.

Cyclin-Dependent Kinase (CDK) Inhibition: Certain 2-aminothiazole derivatives are potent and selective inhibitors of CDK4 and CDK6, crucial regulators of the cell cycle. nih.govresearchgate.net Abnormalities in the CDK4/6 pathway are common in many cancers. nih.gov Inhibition of CDK4/6 by these compounds prevents the phosphorylation of the retinoblastoma protein (pRb), which in turn inhibits E2F-dependent transcription and leads to G1 phase cell-cycle arrest. nih.govresearchgate.net Other derivatives have been identified as potent inhibitors of CDK2. researchwithrutgers.com

Tubulin Polymerization Inhibition: Microtubules are dynamic structures essential for cell division, making them an attractive target for cancer therapy. nih.gov Several 2-aminothiazole derivatives have been identified as tubulin polymerization inhibitors. nih.govnih.govresearchgate.net By disrupting the dynamic equilibrium of microtubule formation, these compounds block cell division at mitosis, ultimately leading to apoptosis. nih.gov For example, a series of thiazole-naphthalene derivatives demonstrated significant inhibition of tubulin polymerization, with one compound being more potent than the known inhibitor colchicine. nih.gov

Kinase Inhibition: Beyond CDKs, the 2-aminothiazole scaffold has been used to develop inhibitors for a wide array of other protein kinases involved in cancer progression. These include Aurora kinases, Src family kinases, EGFR, VEGFR, and PI3K. nih.govnih.govmdpi.comacs.org For instance, dasatinib, a well-known anticancer drug, is a 2-aminothiazole derivative that acts as a potent inhibitor of Src family kinases. mdpi.com

A common outcome of the mechanistic actions described above is the induction of cell cycle arrest and programmed cell death (apoptosis).

Flow cytometry analyses have confirmed that 2-aminothiazole derivatives can arrest the cell cycle at different phases. Selective CDK4/6 inhibitors induce a G1 phase arrest. nih.govresearchgate.net Other derivatives have been shown to cause cell cycle arrest in the G2/M phase. researchgate.net For example, a study on the leukemia cell line HL-60 treated with a potent thiazole derivative revealed a significant accumulation of cells in the G2/M phase. researchgate.net

The ultimate fate of cancer cells treated with these compounds is often apoptosis. The inhibition of CDK2 by certain aminothiazole analogues leads to rapid apoptosis in ovarian carcinoma cells. researchwithrutgers.com Similarly, treatment of leukemia cells with active thiazole derivatives resulted in pre-G1 apoptosis and a significant increase in the concentration of caspase 3, a key executioner enzyme in the apoptotic cascade. researchgate.net

Enzyme Inhibitory Effects

The interaction of this compound derivatives with various enzymes has been a subject of significant research, revealing a spectrum of inhibitory activities with potential therapeutic implications.

Derivatives of 2-amino-1,3-thiazol-4(5H)-one have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). acs.orgcapes.gov.br This enzyme is crucial in the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic strategy for conditions like metabolic syndrome. nih.govcolab.ws

In a study exploring 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, several compounds demonstrated significant inhibitory activity against 11β-HSD1 at a concentration of 10 µM. nih.gov Notably, a derivative featuring a spiro system of thiazole and cyclohexane (B81311) rings, 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, emerged as the most potent inhibitor with an IC₅₀ value of 0.07 µM. nih.gov This compound exhibited greater selectivity for 11β-HSD1 over the 11β-HSD2 isoform compared to the known inhibitor, carbenoxolone. nih.gov Specifically, at a 10 µM concentration, it showed 90% inhibition of 11β-HSD1 and less than 43% inhibition of 11β-HSD2. nih.gov The inhibitory effects of these derivatives on 11β-HSD2 ranged from 36.55% to 46.33% at the same concentration. nih.gov

Another study on 2-amino-1,3-thiazol-4(5H)-ones found that introducing various cycloalkylamines at the 2-position and alkyl or spirocycloalkyl groups at the 5-position of the thiazolone ring led to the identification of several potent 11β-HSD1 inhibitors. acs.org For instance, a 3-noradamantyl analogue demonstrated a high potency with a Kᵢ value of 3 nM for human 11β-HSD1. acs.org

Table 1: 11β-HSD1 Inhibitory Activity of Selected Thiazole Derivatives

| Compound | Structure | IC₅₀ (µM) for 11β-HSD1 | % Inhibition of 11β-HSD2 (at 10 µM) |

| 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | Spiro system of thiazole and cyclohexane | 0.07 nih.gov | < 43% nih.gov |

| Carbenoxolone (Reference) | - | - | 55% nih.gov |

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in managing Alzheimer's disease. mdpi.com Research has shown that various thiazole derivatives possess the ability to inhibit these enzymes.

In one study, a series of benzimidazole-based thiazole derivatives were synthesized and evaluated for their cholinesterase inhibitory potential. mdpi.com All tested compounds showed good inhibitory activity, with IC₅₀ values ranging from 0.10 ± 0.05 to 11.10 ± 0.30 µM for AChE and 0.20 ± 0.050 to 14.20 ± 0.10 µM for BuChE. mdpi.com This highlights the potential of the thiazole scaffold in designing dual inhibitors of cholinesterases.

Another investigation focused on benzothiazolone derivatives and found that most of the synthesized compounds exhibited greater inhibitory activity against BuChE than AChE. mdpi.com One compound, M13, was identified as the most potent BuChE inhibitor with an IC₅₀ value of 1.21 µM. mdpi.com Kinetic studies revealed that this compound acts as a reversible and noncompetitive inhibitor of BuChE. mdpi.com

Furthermore, a study on 5-benzyl-1,3,4-thiadiazole derivatives reported that 2-pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole displayed moderate AChE inhibition with an IC₅₀ value of 33.16 µM. researchgate.net

Currently, publicly available research data does not provide specific information on the adenosine (B11128) receptor ligand profile and selectivity of this compound.

The inhibitory potential of thiazole derivatives extends to other enzymes. For instance, some studies have explored their effects on human carbonic anhydrase (CA) isoforms II and IX, which are relevant targets for anticonvulsant agents. nih.gov A series of novel substituted 1,3,4-thiadiazole (B1197879) derivatives were found to be effective inhibitors of these CA isoforms. nih.gov

While the provided search results focus heavily on cholinesterase and 11β-HSD inhibition, the broad bioactivity of the thiazole ring suggests that derivatives of this compound could potentially interact with other enzyme targets such as urease, α-glucosidase, and various tyrosine kinases, though specific studies on this compound are not detailed in the available results.

Anticonvulsant Efficacy in In Vitro Seizure Models

Thiazole-containing compounds have been investigated for their potential as anticonvulsant agents. mdpi.comnuph.edu.ua Various derivatives have demonstrated efficacy in in vitro and in vivo models of seizures.

One study presented the synthesis and anticonvulsant screening of novel cyclopentanecarbaldehyde-based 2,4-disubstituted 1,3-thiazoles. researchgate.net Several of these compounds showed significant anticonvulsant activity in the pentylenetetrazole (scPTZ) induced seizure model. researchgate.net

Another research effort focused on novel substituted 1,3,4-thiadiazole derivatives, which were evaluated for their anticonvulsant activity using the maximal electroshock seizure (MES) and scPTZ methods. nih.gov Two compounds, in particular, showed high anticonvulsant activity in both models, comparable to standard drugs like sodium valproate and acetazolamide. nih.gov

Furthermore, a study on thiazole-bearing 4-thiazolidinones identified several compounds with excellent anticonvulsant activity in both pentylenetetrazole-induced seizures and maximal electroshock seizure tests. mdpi.com These findings underscore the potential of the thiazole scaffold in the development of new antiepileptic drugs.

Anti-inflammatory and Immunomodulatory Potentials

The anti-inflammatory and immunomodulatory properties of thiazole derivatives have also been a subject of investigation. One study on pyrrolidine-2,5-dione derivatives, which can be conceptually related to cyclic structures in medicinal chemistry, showed that a lead compound possessed distinct anti-inflammatory activity in a carrageenan-induced aseptic inflammation model. nih.gov While not directly about this compound, this suggests that related heterocyclic structures can exhibit such properties. The mechanism for some of these compounds may involve the inhibition of pro-inflammatory enzymes or modulation of cytokine signaling pathways.

Suppression of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α)

No research data was found that specifically examines the ability of this compound to suppress pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α) in in vitro models.

Elucidation of Underlying Modulatory Pathways

In the absence of studies on its cytokine-suppressing activity, there is no information available regarding the potential molecular pathways that this compound might modulate to exert anti-inflammatory effects.

Antioxidant Activity and Influence on Cellular Redox Status

No studies were identified that have evaluated the direct antioxidant activity of this compound or its influence on the cellular redox status in vitro. Therefore, no data tables or detailed research findings on this topic can be provided.

It is important to note that the absence of evidence does not equate to evidence of absence. Future research may uncover the biological activities of this specific compound. However, based on the current body of scientific literature, no claims can be made regarding its efficacy in the areas outlined in the user's request.

Future Research Directions and Potential Applications of 5 Cyclopentyl 1,3 Thiazol 2 Amine Research

Rational Design and Optimization of Novel Analogues

The 2-aminothiazole (B372263) scaffold is a versatile starting point for the development of new therapeutic agents. researchgate.netresearchgate.net The cyclopentyl group at the 5-position of 5-Cyclopentyl-1,3-thiazol-2-amine offers a unique lipophilic feature that can be systematically modified to improve pharmacokinetic and pharmacodynamic properties.

Future research will focus on the rational design of novel analogues by exploring a variety of substituents at different positions of the thiazole (B1198619) ring. mdpi.com Structure-activity relationship (SAR) studies will be crucial in guiding these modifications. nih.gov For instance, the introduction of different functional groups on the cyclopentyl ring or the amine at the 2-position could lead to compounds with enhanced potency and target specificity. nih.govnih.gov The synthesis of these new analogues can be achieved through established methods like the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea (B124793). nih.govresearchgate.net

Table 1: Key Areas for Analogue Optimization

| Modification Site | Potential Modifications | Desired Outcome |

| Cyclopentyl Ring | Introduction of polar groups (e.g., hydroxyl, amino) | Improved aqueous solubility and metabolic stability. |

| Introduction of fluorine atoms | Enhanced binding affinity and metabolic stability. | |

| 2-Amino Group | Acylation, alkylation, or incorporation into larger heterocyclic systems | Modulation of target interaction and pharmacokinetic profile. acs.org |

| Thiazole Ring (C4-position) | Introduction of various aryl or heteroaryl groups | Exploration of new binding interactions and target selectivity. |

The optimization process will also benefit from the synthesis and evaluation of focused compound libraries, allowing for a systematic exploration of the chemical space around the this compound core. nih.gov

Identification and Validation of New Biological Targets

While the 2-aminothiazole core is known to interact with a range of biological targets, the specific targets of this compound are not yet fully elucidated. drugbank.com Future research will aim to identify and validate new biological targets for this compound and its derivatives. This will involve a combination of high-throughput screening, chemical proteomics, and target-based assays.

The 2-aminothiazole scaffold has been found in compounds targeting a diverse array of proteins, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways. nih.govdrugbank.comresearchgate.net For example, derivatives of 2-aminothiazole have shown inhibitory activity against CCR4 antagonists, glutaminase, and various kinases implicated in cancer. nih.govresearchgate.netnih.gov Therefore, it is plausible that this compound or its analogues could modulate the activity of these or other related proteins.

Table 2: Potential Biological Target Classes for this compound Analogues

| Target Class | Examples | Potential Therapeutic Area |

| Kinases | Src, Abl, EGFR, BRAF, PI3K | Cancer. nih.govdrugbank.com |

| G-Protein Coupled Receptors | Adenosine (B11128) Receptors, CCR4 | Inflammation, Neurological Disorders. nih.govnih.gov |

| Enzymes | Glutaminase, HDAC, SphK | Cancer, Metabolic Diseases. drugbank.comresearchgate.net |

| Prion Proteins | PrPSc | Neurodegenerative Diseases. nih.gov |

Once potential targets are identified, validation studies will be essential to confirm the mechanism of action and to establish a clear link between target engagement and the observed biological effects.

Exploration of Enhanced Selectivity and Efficacy

A key challenge in drug development is achieving high selectivity for the intended target to minimize off-target effects. Future research on this compound will focus on developing analogues with enhanced selectivity and efficacy. nih.gov This can be achieved through a deep understanding of the structure-activity relationships and the specific interactions between the compound and its biological target.

For instance, modifications to the cyclopentyl group or the 2-amino substituent could introduce specific steric or electronic features that favor binding to one target over others. nih.gov The goal is to design compounds that fit precisely into the binding pocket of the desired target, maximizing potency while minimizing interactions with other proteins. Improving the pharmacokinetic properties of these compounds will also be a priority to ensure that they reach their target in sufficient concentrations to exert a therapeutic effect. nih.gov

Integration of In Silico and Experimental Methodologies

The integration of computational and experimental approaches will be instrumental in accelerating the discovery and development of novel drugs based on the this compound scaffold. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the binding affinity and biological activity of virtual compounds before they are synthesized. nih.govacs.org

Molecular modeling studies can provide insights into the binding modes of 2-aminothiazole derivatives with their targets, helping to guide the rational design of more potent and selective inhibitors. nih.gov QSAR models can identify the key molecular descriptors that are correlated with biological activity, allowing for the prediction of the activity of new, unsynthesized compounds. nih.gov

These computational predictions will then be validated through experimental studies, including chemical synthesis, in vitro biological assays, and in vivo animal models. This iterative cycle of in silico design and experimental validation will streamline the drug discovery process, saving time and resources. nih.gov

Q & A

Q. What are the optimal synthetic routes for 5-Cyclopentyl-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of thiazol-2-amine derivatives typically involves cyclocondensation of thiourea with α-haloketones or α-halocarboxylic acids. For 5-cyclopentyl substitution, a cyclopentyl-containing precursor (e.g., cyclopentylcarbonyl chloride) can be reacted with thiourea under reflux in ethanol or acetonitrile. Catalyst choice (e.g., HCl or acetic acid) and temperature (80–100°C) critically affect yield. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Similar protocols are validated for structurally related compounds, such as 5-methylpyrazine-thiazole hybrids .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the thiazole ring (δ 6.8–7.5 ppm for C5-H) and cyclopentyl protons (δ 1.5–2.5 ppm).

- X-ray Crystallography : Single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) resolves bond lengths and angles, particularly the C-S bond (~1.70–1.75 Å) in the thiazole core. For example, a related thiadiazole-amine derivative showed an R factor of 0.039 using this method .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error.

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize in vitro assays to evaluate antimicrobial, anticancer, or antifungal potential:

- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Derivatives like N-(5-R-benzyl-thiazol-2-yl) furamides showed sub-micromolar activity .

- Antimicrobial : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion or microdilution. Thiazole-pyrazine hybrids demonstrated MIC values ≤25 μg/mL .

Advanced Research Questions

Q. How can structural modifications enhance the pharmacological profile of this compound?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the C4/C5 positions to modulate electronic properties and binding affinity. For example, tert-butyl substitutions in thiazol-2-amines improved antitumor activity by 40% in SAR studies .

- Heterocycle Fusion : Attach pyridine or triazole rings to the thiazole core via Suzuki coupling or nucleophilic substitution. Such hybrids enhance solubility and target engagement (e.g., kinase inhibition) .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests).

- Computational Modeling : Perform molecular docking (AutoDock Vina) to identify binding inconsistencies. For instance, conflicting cytotoxicity data in thiazole derivatives were resolved by analyzing steric clashes in the ATP-binding pocket .

- Metabolic Stability Tests : Use hepatic microsomes to assess if discrepancies arise from differential metabolism .

Q. What advanced computational tools are recommended for optimizing reaction pathways in synthesis?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies (e.g., Gaussian 16) to predict regioselectivity in cyclocondensation reactions.

- Process Simulation Software : Aspen Plus or COMSOL models optimize solvent selection and reaction kinetics. Virtual screening (e.g., Schrödinger Suite) can prioritize substituents for synthesis .

Q. How can crystallographic data inform the design of derivatives with improved stability?

- Methodological Answer : Analyze packing diagrams and hydrogen-bonding networks (Mercury software) to identify stable conformations. For example, a thiazol-2-amine derivative with a benzo-dioxolylmethyl group exhibited enhanced stability due to π-π stacking (interplanar distance: 3.5 Å) .

Experimental Design Considerations

Q. What factorial design parameters are critical for scaling up synthesis?

- Methodological Answer : Use a 2 factorial design to evaluate:

- Factors : Temperature, catalyst concentration, solvent polarity.

- Responses : Yield, purity (HPLC ≥95%). Central composite designs (CCD) optimize nonlinear relationships. For example, a 3-factor CCD improved thiazole yields by 22% in scaled reactions .

Q. How should researchers handle hazardous byproducts during synthesis?

- Methodological Answer :

- Waste Segregation : Separate halogenated solvents (e.g., DCM) and heavy metal catalysts (e.g., Pd/C) for certified disposal.

- Neutralization Protocols : Treat acidic/basic waste with NaOH/HCl to pH 7 before disposal. Evidence from tert-butylphenyl-triazol-2-amine synthesis emphasizes compliance with ISO 14001 standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.